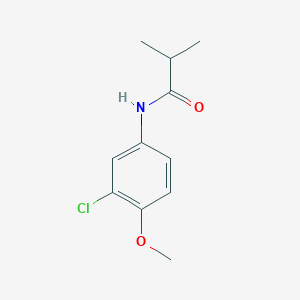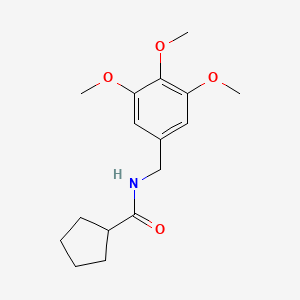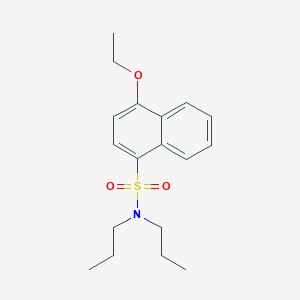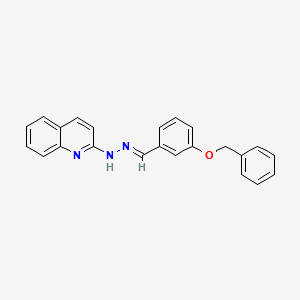
4-(4-tert-butylphenyl)-3-isoxazolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-tert-butylphenyl)-3-isoxazolamine, also known as LY2334737, is a synthetic compound that belongs to the class of isoxazolamines. It has been studied extensively for its potential use in scientific research due to its unique chemical properties and biological effects.
Wissenschaftliche Forschungsanwendungen
4-(4-tert-butylphenyl)-3-isoxazolamine has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological effects, including anti-inflammatory, analgesic, and anxiolytic properties. It has also been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 4-(4-tert-butylphenyl)-3-isoxazolamine involves the modulation of various neurotransmitter systems in the brain, including the GABAergic, glutamatergic, and dopaminergic systems. It has been shown to enhance the activity of GABA receptors, which are involved in the regulation of anxiety and pain. It also inhibits the activity of glutamate receptors, which are involved in the regulation of learning and memory. Additionally, it has been shown to increase the release of dopamine, which is involved in the regulation of mood and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It also has analgesic properties, which are thought to be mediated through its effects on the GABAergic system. Additionally, it has been shown to have anxiolytic effects, which are thought to be mediated through its effects on the dopaminergic system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-tert-butylphenyl)-3-isoxazolamine in lab experiments is its high potency and specificity. It has been shown to have a high affinity for its target receptors, which makes it a useful tool for studying the function of these receptors. Additionally, it has been shown to have a relatively low toxicity, which makes it a safe compound to use in lab experiments.
One of the main limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in a controlled manner. Additionally, its high potency can make it difficult to determine the optimal dose for use in experiments.
Zukünftige Richtungen
There are several future directions for the study of 4-(4-tert-butylphenyl)-3-isoxazolamine. One potential area of research is the development of new compounds based on the structure of this compound. These compounds could have improved potency, specificity, and solubility, which would make them more useful for scientific research.
Another potential area of research is the study of the long-term effects of this compound on the brain and body. This could involve the use of animal models to study the effects of chronic exposure to the compound, as well as the development of new methods for monitoring the effects of the compound on the brain and body.
Overall, this compound is a promising compound for scientific research due to its unique chemical properties and biological effects. Further research is needed to fully understand the potential applications of this compound and to develop new compounds based on its structure.
Synthesemethoden
The synthesis of 4-(4-tert-butylphenyl)-3-isoxazolamine involves the reaction of tert-butyl 4-(4-bromophenyl)phenylcarbamate with hydroxylamine-O-sulfonic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound. This method has been optimized for high yield and purity, making it a reliable and efficient process for the production of this compound.
Eigenschaften
IUPAC Name |
4-(4-tert-butylphenyl)-1,2-oxazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-13(2,3)10-6-4-9(5-7-10)11-8-16-15-12(11)14/h4-8H,1-3H3,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVCIRVWHZHBFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CON=C2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5757991.png)





![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)


![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)


![2-(N-ethoxybutanimidoyl)-5-[2-(ethylthio)propyl]-3-(1-pyrrolidinyl)-2-cyclohexen-1-one](/img/structure/B5758096.png)
